molecular formula C57H102O6 B1261714 TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]

TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]

Cat. No. B1261714
M. Wt: 883.4 g/mol
InChI Key: PJHDLKOEJMDTBE-XSHDOBLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] is a triglyceride.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of specific fatty acids, such as (9Z,12Z,15E)- and (9E,12Z,15Z)-octadecatrienoic acids, found in many refined vegetable oils, has been a subject of research. These fatty acids, related to linolenic acid (18:3 n-3), were synthesized to study their biological activities (Eynard et al., 1994).

Chromatographic Analysis in Poultry Diets

A study on commercially available blended feed-grade fats (BFF) used in poultry diets identified the presence of trans and cis 18:1 isomers, which are structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research helps in understanding the nutritional content and quality of poultry feed (Al-Athari & Watkins, 1988).

NMR Studies of Polyunsaturated Triacylglycerols

Triacylglycerols containing polyunsaturated fatty acids, like the one mentioned, have been analyzed using 13C-NMR spectroscopy. These studies provide detailed insights into the structure and nature of the fatty acids in these triacylglycerols (Jie & Lam, 1995).

Anti-Inflammatory Activity of Marine Microalga Compounds

Research on Isochrysis galbana, a marine microalga rich in PUFAs, uncovered that its biomass contains glycosylglycerides and glycosylceramides with significant anti-inflammatory activities. These compounds may include fatty acids similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3] and are important in food applications and bioactive compound production (de los Reyes et al., 2016).

Triacylglycerol Analysis in Peanut Oil

The analysis of triacylglycerols (TGs) in peanut oil, using reversed-phase liquid chromatography, helps in identifying and quantifying different TGs, including those structurally similar to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]. This research is crucial for understanding the composition of peanut oil and its nutritional properties (Semporé & Bézard, 1986).

Influence on Lipoprotein Lipase Activity

Studies have shown that the presence of triglycerides containing fatty acids with trans-double bonds, similar in structure to TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3], can affect the hydrolysis of their cis-counterparts by lipoprotein lipase. This is significant for understanding the metabolism of different types of fats in the body (Zottor & Walker, 1989).

properties

Product Name

TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] octadecanoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27-/t54-/m0/s1

InChI Key

PJHDLKOEJMDTBE-XSHDOBLLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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